![molecular formula C7H5NO2 B11767817 Pyridine-3,4-dicarbaldehyde](/img/structure/B11767817.png)
Pyridine-3,4-dicarbaldehyde
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Overview
Description
Pyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two hydrogen atoms on the pyridine ring are replaced by aldehyde groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,4-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic oxidation using metal catalysts such as palladium or platinum can also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Primary amines, secondary amines.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Pyridine-3,4-dimethanol.
Substitution: Imines, Schiff bases.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Pyridine-3,4-dicarbaldehyde serves as a crucial building block in the synthesis of various heterocyclic compounds and coordination complexes. Its aldehyde groups facilitate nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
- Reactivity : The compound can undergo oxidation to form pyridine-3,4-dicarboxylic acid or reduction to yield pyridine-3,4-dimethanol. It can also participate in substitution reactions to generate imines and Schiff bases .
Biology
- Fluorescent Probes : It is employed in developing fluorescent probes and sensors for detecting metal ions and other analytes. The unique reactivity of the aldehyde groups allows them to form stable complexes with various metal ions, enhancing sensitivity in detection methods.
- Antimicrobial Activity : Derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against resistant infections.
Medicine
- Anticancer Agents : Research indicates that pyridine derivatives have potential applications in cancer therapy. For example, certain synthesized compounds have shown cytotoxic effects against human cancer cell lines by targeting specific cellular pathways involved in tumor growth and metastasis .
- Mechanism of Action : The antimicrobial activity is attributed to the formation of Schiff bases with microbial enzymes, disrupting their function and leading to cell death.
Industry
- Advanced Materials : In industrial applications, this compound is used in producing advanced materials such as polymers and organic electronic devices. Its ability to form stable complexes makes it valuable in material science .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives against a panel of bacterial strains. Results indicated that specific derivatives exhibited potent activity against resistant strains, highlighting their therapeutic potential.
Anticancer Properties
Research focused on synthesizing pyridine derivatives as potential inhibitors of chemokine receptor type 4 (CXCR4), which is linked to cancer metastasis. Compounds demonstrated significant inhibition of cell invasion and binding affinity assays showed effective concentrations below 100 nM .
Mechanism of Action
The mechanism of action of pyridine-3,4-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity is attributed to the formation of Schiff bases with microbial enzymes, disrupting their function . In anticancer applications, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and DNA .
Comparison with Similar Compounds
Pyridine-3,4-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde: Known for its use in coordination chemistry and as a precursor for various pharmaceuticals.
Pyridine-4-carboxaldehyde: Commonly used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Pyridine-2,6-dicarbaldehyde: Utilized in the preparation of complex organic molecules and coordination compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable Schiff bases and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Biological Activity
Pyridine-3,4-dicarbaldehyde is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features two aldehyde functional groups attached to a pyridine ring, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Escherichia coli | 31.25 - 125 |
Pseudomonas aeruginosa | 62.5 - 250 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effects of this compound on several cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HeLa (Cervical) | 12.5 | Apoptosis induction |
MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |
A549 (Lung) | 10.0 | Increased reactive oxygen species (ROS) production |
The results indicate that this compound has a selective cytotoxic effect on cancer cells while sparing normal cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C7H5NO2 |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-5H |
InChI Key |
PDZVRRLMPIFRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C=O)C=O |
Origin of Product |
United States |
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